2-(Formylcarbamoyl)benzoic acid
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Overview
Description
It is a derivative of benzoic acid, featuring a formyl group and a carbamoyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Formylcarbamoyl)benzoic acid can be synthesized through several methods. One common approach involves the oxidation of 2-formylbenzoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) . The reaction typically occurs under acidic conditions to facilitate the oxidation process.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Formylcarbamoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group, resulting in the formation of 2-carboxybenzoic acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4).
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products Formed
Oxidation: 2-carboxybenzoic acid.
Reduction: 2-(Hydroxymethyl)benzoic acid.
Substitution: Various substituted benzoic acids depending on the substituent introduced.
Scientific Research Applications
2-(Formylcarbamoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Formylcarbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes . The compound’s formyl and carbamoyl groups play a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Formylbenzoic acid: Similar structure but lacks the carbamoyl group.
Benzoic acid: Lacks both the formyl and carbamoyl groups.
Phthalic acid: Contains two carboxyl groups instead of formyl and carbamoyl groups.
Uniqueness
2-(Formylcarbamoyl)benzoic acid is unique due to the presence of both formyl and carbamoyl groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs . This dual functionality makes it a versatile compound for various chemical transformations and applications.
Properties
CAS No. |
98589-57-2 |
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Molecular Formula |
C9H7NO4 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
2-(formylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C9H7NO4/c11-5-10-8(12)6-3-1-2-4-7(6)9(13)14/h1-5H,(H,13,14)(H,10,11,12) |
InChI Key |
YABNFEADEQQBGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC=O)C(=O)O |
Origin of Product |
United States |
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